molecular formula C16H15BrN2O2 B1389983 N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide CAS No. 1138443-20-5

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

Cat. No.: B1389983
CAS No.: 1138443-20-5
M. Wt: 347.21 g/mol
InChI Key: YVBRHNVUOMAQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide typically involves the reaction of 4-aminophenyl-3-methylbenzoate with bromoacetyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function . This covalent modification can affect various cellular pathways and processes.

Comparison with Similar Compounds

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide can be compared with similar compounds such as:

These compounds share similar chemical properties and reactivity but may differ in their biological activity and specificity due to the positional isomerism of the methyl group.

Properties

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11-3-2-4-12(9-11)16(21)19-14-7-5-13(6-8-14)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRHNVUOMAQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.